
8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C29H45N5O2 and a molecular weight of 495.714 g/mol . This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzylamino group, a hexadecyl chain, and a methyl group attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloro-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.
Reaction with Benzylamine: The 8-chloro compound is reacted with benzylamine in the presence of a base such as ethyldiisopropylamine in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours.
Addition of Hexadecyl Chain: The resulting intermediate is then reacted with a hexadecyl halide (e.g., hexadecyl bromide) under similar conditions to introduce the hexadecyl chain.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for large-scale production.
化学反応の分析
Types of Reactions
8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.
Substitution: Substituted derivatives with various functional groups replacing the benzylamino group.
科学的研究の応用
8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 8-Benzylamino-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione .
- 8-Diethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione .
- 8-Dibutylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione .
- 8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione .
These compounds share structural similarities but differ in the nature of the substituents attached to the purine ring
特性
分子式 |
C29H45N5O2 |
|---|---|
分子量 |
495.7 g/mol |
IUPAC名 |
8-(benzylamino)-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C29H45N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-25-26(33(2)29(36)32-27(25)35)31-28(34)30-23-24-20-17-16-18-21-24/h16-18,20-21H,3-15,19,22-23H2,1-2H3,(H,30,31)(H,32,35,36) |
InChIキー |
NIOYFLNVRZBYAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


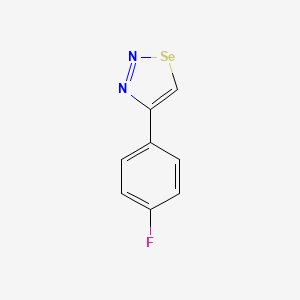
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)
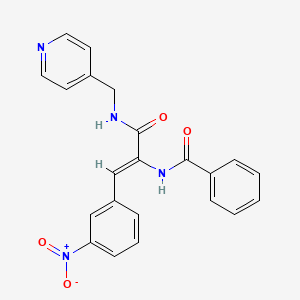
![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
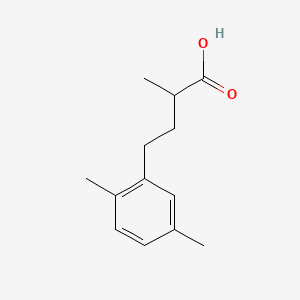
![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
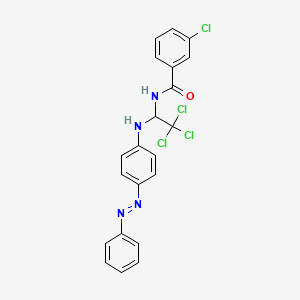
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
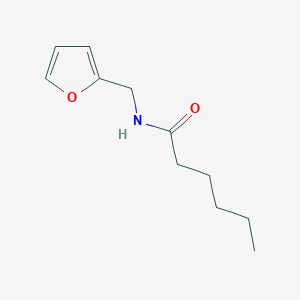
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)
